2-chloro-N-ethyl-N-{[(propan-2-yl)carbamoyl]methyl}acetamide
Description
Properties
IUPAC Name |
2-[(2-chloroacetyl)-ethylamino]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClN2O2/c1-4-12(9(14)5-10)6-8(13)11-7(2)3/h7H,4-6H2,1-3H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSQOGJFIVXPIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC(C)C)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901167143 | |
| Record name | 2-Chloro-N-ethyl-N-[2-[(1-methylethyl)amino]-2-oxoethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901167143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
731821-81-1 | |
| Record name | 2-Chloro-N-ethyl-N-[2-[(1-methylethyl)amino]-2-oxoethyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=731821-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-ethyl-N-[2-[(1-methylethyl)amino]-2-oxoethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901167143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-ethyl-N-{[(propan-2-yl)carbamoyl]methyl}acetamide typically involves the reaction of chloroacetyl chloride with N-ethyl-N-isopropylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The reaction mixture is then stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions such as temperature, pressure, and reactant concentrations. The final product is typically purified using large-scale crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-ethyl-N-{[(propan-2-yl)carbamoyl]methyl}acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide, sodium thiolate, or primary amines are commonly used under mild conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Substituted amides, thioamides, or ethers.
Hydrolysis: Carboxylic acids and amines.
Oxidation: N-oxides and other oxidized derivatives.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Research
2-Chloro-N-ethyl-N-{[(propan-2-yl)carbamoyl]methyl}acetamide has been investigated for its potential anticancer properties. Studies have shown that derivatives of chloroacetamides can exhibit cytotoxic effects against various cancer cell lines. The specific mechanism often involves the inhibition of cell proliferation and induction of apoptosis in tumor cells .
2. Drug Development
This compound is also being explored as a lead structure in drug design. Its unique functional groups allow for modifications that can enhance biological activity while reducing toxicity. Researchers are focusing on optimizing the pharmacokinetic properties to improve bioavailability and therapeutic efficacy .
Biochemical Applications
1. Enzyme Inhibition
Research indicates that compounds similar to this compound can act as enzyme inhibitors. For example, they may inhibit enzymes involved in metabolic pathways, which can be beneficial in controlling diseases like diabetes or obesity by modulating metabolic rates .
2. Synthesis of Bioactive Molecules
The compound serves as an intermediate in the synthesis of more complex bioactive molecules. Its reactivity allows it to participate in various coupling reactions, making it useful in the synthesis of pharmaceuticals and agrochemicals .
Industrial Applications
1. Agrochemical Development
In agriculture, this compound is being studied for its potential use as a pesticide or herbicide. Its ability to interact with biological systems makes it a candidate for developing environmentally friendly agricultural chemicals that can target specific pests without harming beneficial organisms .
2. Material Science
The unique properties of this compound also lend themselves to applications in material science, particularly in the development of polymers or coatings with specific chemical resistance or functional properties .
Case Studies
Mechanism of Action
The mechanism of action of 2-chloro-N-ethyl-N-{[(propan-2-yl)carbamoyl]methyl}acetamide involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of DNA replication, resulting in cytotoxic effects .
Comparison with Similar Compounds
Substituent Variations
- This heterocyclic moiety may improve pesticidal or antimicrobial activity compared to the target compound’s simpler carbamoyl group .
- Pretilachlor and Alachlor () :
Herbicides with 2,6-diethylphenyl or methoxymethyl groups, highlighting how aryl substituents enhance soil persistence and weed control efficacy .
Electronic and Steric Effects
- Trifluoromethyl-containing analogs (): Fluorine atoms increase electronegativity and lipophilicity, improving membrane permeability and bioactivity compared to non-fluorinated derivatives .
- 2-Chloro-N-(cyclopentyl-N-isopropyl)acetamide () :
Cycloalkyl groups reduce solubility but enhance hydrophobic interactions in biological targets .
Physicochemical Properties
Antimicrobial Activity
Chloroacetamides with aromatic substituents (e.g., naphthyl, thienyl in ) exhibit broad-spectrum activity due to enhanced membrane disruption. The target compound’s ethyl and isopropyl groups may balance solubility and penetration, though specific data is lacking .
Herbicidal Activity
Compounds like pretilachlor () achieve selectivity through aryl substituents that inhibit fatty acid synthesis in weeds. The target compound’s carbamoyl group may offer a novel mode of action but requires empirical validation .
Toxicity Considerations
Many chloroacetamides (e.g., 2-cyano-N-[(methylamino)carbonyl]acetamide in ) lack comprehensive toxicological profiles, underscoring the need for rigorous safety assessments in novel derivatives .
Biological Activity
2-Chloro-N-ethyl-N-{[(propan-2-yl)carbamoyl]methyl}acetamide (CAS No. 731821-81-1) is a synthetic compound with potential biological activity. Its structure includes a chloro group, an ethyl moiety, and a propan-2-yl carbamoyl group, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.
- Molecular Formula : C₉H₁₇ClN₂O₂
- Molecular Weight : 220.70 g/mol
- CAS Number : 731821-81-1
The compound's structure is significant for its biological interactions, particularly in enzyme inhibition and cellular signaling pathways.
Antiviral Properties
Recent studies have highlighted the compound's potential as an antiviral agent. In particular, it has been investigated for its ability to inhibit the papain-like protease (PLpro) of SARS-CoV-2, which is crucial for viral replication and immune evasion.
Key Findings:
- Inhibition of PLpro : The compound exhibited significant inhibition of PLpro with an IC₅₀ value comparable to established antiviral agents such as remdesivir .
- Cytotoxicity : It demonstrated low cytotoxicity (CC₅₀ > 30 μM), indicating a favorable therapeutic index .
Enzyme Inhibition
The compound's structural features suggest it may act as a covalent inhibitor of various enzymes. Its design is based on known inhibitors that target proteases involved in viral replication.
- Covalent Bond Formation : The chloro group may facilitate nucleophilic attack by enzyme residues, leading to irreversible inhibition .
Antiproliferative Effects
Further investigations into its antiproliferative effects reveal that this compound can induce cell cycle arrest and apoptosis in cancer cell lines.
Research Insights:
- Cell Cycle Arrest : The compound has been shown to arrest the cell cycle at the G2/M phase, which is critical for preventing cancer cell proliferation .
- Reactive Oxygen Species (ROS) : It promotes an increase in ROS levels within cells, which can trigger apoptotic pathways .
Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antiviral | Inhibits PLpro with low cytotoxicity | |
| Enzyme Inhibition | Potential covalent inhibitor | |
| Antiproliferative | Induces G2/M phase arrest and apoptosis |
Study on SARS-CoV-2 Inhibition
In a controlled study, this compound was tested against Vero E6 cells infected with SARS-CoV-2. The results indicated that the compound significantly reduced viral yield while maintaining low cytotoxicity levels.
Cancer Cell Line Studies
In another study involving various cancer cell lines (A375, HCT116), the compound induced apoptosis and inhibited cell migration. The findings suggest its potential utility in cancer therapy, especially for tumors resistant to conventional treatments.
Q & A
Basic: What synthetic routes are recommended for preparing 2-chloro-N-ethyl-N-{[(propan-2-yl)carbamoyl]methyl}acetamide, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, chloroacetamide derivatives are often synthesized by reacting chloroacetyl chloride with substituted amines under controlled pH and temperature. Optimizing solvent choice (e.g., dichloromethane or THF), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 amine to chloroacetyl chloride) minimizes side products like hydrolysis byproducts . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yield and purity. Monitoring by TLC or HPLC is critical for intermediate validation .
Basic: What spectroscopic techniques are essential for confirming the structural integrity of this compound?
Key techniques include:
- NMR spectroscopy : and NMR identify substituent environments (e.g., chloroacetamide’s CHCl resonance at δ 4.0–4.2 ppm, carbamoyl protons at δ 6.5–7.0 ppm) .
- FTIR spectroscopy : Peaks at ~1650 cm (C=O stretch) and ~1540 cm (N–H bend) confirm amide bonds. Chlorine substituents may show C–Cl stretches near 650 cm .
- Mass spectrometry : High-resolution MS (ESI or EI) validates molecular weight (e.g., [M+H]+ at m/z 263.08) and fragmentation patterns .
Advanced: How can computational chemistry (e.g., HOMO-LUMO, MESP) predict the reactivity of this compound in nucleophilic substitution reactions?
Density functional theory (DFT) calculations (B3LYP/6-31G*) can map molecular electrostatic potential (MESP), highlighting electrophilic regions (e.g., the chloroacetamide’s CHCl group) prone to nucleophilic attack. HOMO-LUMO gaps (~4–5 eV) indicate kinetic stability, while Fukui indices identify reactive sites. These models align with experimental data on regioselectivity in reactions with amines or thiols .
Advanced: How can crystallographic data resolve contradictions in proposed structural conformations?
Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) provides unambiguous bond lengths/angles. For example, the N-ethyl and propan-2-yl carbamoyl groups may adopt specific dihedral angles due to steric hindrance. Discrepancies between NMR-derived rotamer populations and crystallographic data can be resolved by analyzing temperature-dependent NMR or variable-temperature XRD .
Basic: What are the common functionalization reactions of this compound in medicinal chemistry research?
- Nucleophilic substitution : Replacement of the chlorine atom with amines, thiols, or alkoxides to generate derivatives with enhanced bioactivity .
- Hydrolysis : Acidic/basic conditions yield carboxylic acid intermediates for further conjugation (e.g., peptide coupling) .
- Cross-coupling : Suzuki-Miyaura reactions on aryl-substituted analogs enable diversification of the carbamoyl group .
Advanced: What strategies mitigate challenges in solubility and stability during biological assays?
- Salt formation : Hydrochloride salts improve aqueous solubility for in vitro testing (e.g., phosphate buffer at pH 7.4) .
- Prodrug design : Esterification of the acetamide carbonyl enhances membrane permeability, with enzymatic hydrolysis releasing the active compound .
- Stability studies : HPLC-based accelerated degradation tests (40°C, 75% RH) identify susceptible bonds (e.g., amide hydrolysis under acidic conditions) .
Basic: How is this compound utilized as a building block in heterocyclic synthesis?
Its chloroacetamide moiety serves as a precursor for:
- Imidazoles : Cyclocondensation with aldehydes/amines under microwave irradiation.
- Thiazoles : Reaction with thioureas or Lawesson’s reagent.
- Oxadiazoles : Copper-catalyzed cycloaddition with nitriles .
Advanced: What mechanistic insights explain unexpected byproducts in alkylation reactions involving this compound?
Competing pathways, such as over-alkylation or elimination (e.g., dehydrohalogenation forming α,β-unsaturated amides), arise from excessive base or elevated temperatures. Kinetic studies (e.g., monitoring via NMR) and computational transition state modeling (Gaussian 09) can identify optimal conditions to suppress side reactions .
Basic: What analytical methods are used to assess purity and quantify this compound in mixtures?
- Reverse-phase HPLC : C18 column, acetonitrile/water mobile phase, UV detection at 220–254 nm.
- GC-MS : Derivatization (e.g., silylation) for volatile analogs.
- Elemental analysis : Confirms C, H, N, Cl content within ±0.3% of theoretical values .
Advanced: How do substituent electronic effects influence the compound’s biological activity?
Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., Cl) on the acetamide enhance binding to target enzymes (e.g., kinase inhibition via H-bonding with ATP pockets). Hammett constants (σ) and molecular docking (AutoDock Vina) correlate substituent electronic profiles with IC values in cytotoxicity assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
